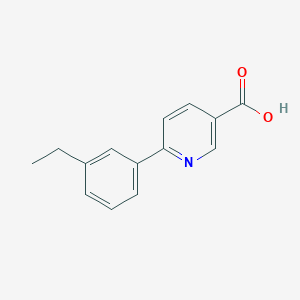

6-(3-Ethylphenyl)pyridine-3-carboxylic acid

Description

6-(3-Ethylphenyl)pyridine-3-carboxylic acid is a substituted pyridine derivative characterized by a pyridine ring with a carboxylic acid group at the 3-position and a 3-ethylphenyl substituent at the 6-position. Its molecular formula is C₁₄H₁₃NO₂, with a molecular weight of 227.27 g/mol (CAS: 2171909-76-3) . The compound is of interest in medicinal chemistry and materials science due to its structural similarity to bioactive pyridinecarboxylic acids, such as nicotinic acid (vitamin B3) .

Properties

IUPAC Name |

6-(3-ethylphenyl)pyridine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO2/c1-2-10-4-3-5-11(8-10)13-7-6-12(9-15-13)14(16)17/h3-9H,2H2,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEPGJTYFLDEGQI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=CC=C1)C2=NC=C(C=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

The mechanism by which 6-(3-ethylphenyl)pyridine-3-carboxylic acid exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The carboxylic acid group can form hydrogen bonds, while the aromatic rings can participate in π-π interactions, influencing molecular recognition and binding.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Isomers and Substituent Position Effects

6-(3,5-Dimethylphenyl)pyridine-3-carboxylic Acid

- Molecular Formula: C₁₄H₁₃NO₂ (identical to 6-(3-ethylphenyl)pyridine-3-carboxylic acid).

- Substituents : Two methyl groups at the 3- and 5-positions of the phenyl ring.

- This compound shares the same molecular weight but differs in lipophilicity (logP estimated at 2.8 vs. 3.1 for the ethylphenyl analog) .

6-(4-Ethylphenyl)pyridine-3-carboxylic Acid

- Substituent Position : Ethyl group at the para position of the phenyl ring.

- Impact : Para-substitution may enhance molecular symmetry, improving crystallinity compared to the meta-substituted analog. However, meta-substitution (as in the target compound) often provides better binding affinity in enzyme active sites due to spatial alignment .

Functional Group Variations

6-(Ethylsulfanyl)pyridine-3-carboxylic Acid

- Molecular Formula: C₈H₉NO₂S.

- Substituent : Ethylsulfanyl (-S-C₂H₅) group at the 6-position.

- Impact : The sulfur atom introduces polarizability and hydrogen-bonding capacity, enhancing interactions with metal ions or thiol-containing proteins. This derivative has a lower molecular weight (183.23 g/mol) and higher solubility in aqueous buffers compared to the ethylphenyl analog .

Ethyl 2-(Chloromethyl)-6-(trifluoromethyl)pyridine-3-carboxylate

- Substituents : Chloromethyl and trifluoromethyl groups.

- Impact : The electron-withdrawing trifluoromethyl group increases acidity of the carboxylic acid (pKa ~2.5 vs. ~4.2 for the ethylphenyl analog). The chloromethyl group adds reactivity for further functionalization, making this derivative a versatile intermediate in drug synthesis .

Bioactive Pyridinecarboxylic Acid Derivatives

Nicocodine (6-Nicotinylcodeine Ester)

- Structure : Codeine esterified with pyridine-3-carboxylic acid.

- Application : A cough suppressant with reduced opioid side effects. The pyridinecarboxylic moiety enhances metabolic stability compared to unmodified codeine .

Pyrazolo[1,5-a]pyridine-3-carboxamide Diaryls

- Structure : Pyridine-3-carboxylic acid fused with a pyrazole ring.

- Application: Antituberculosis agents with nanomolar potency against drug-resistant strains. The rigid scaffold improves target selectivity compared to flexible analogs like 6-(3-ethylphenyl)pyridine-3-carboxylic acid .

Data Table: Key Properties of Selected Analogs

Biological Activity

6-(3-Ethylphenyl)pyridine-3-carboxylic acid is a pyridine derivative that has garnered attention for its potential biological activities, particularly in anti-inflammatory and anticancer applications. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of the compound's biological activity.

Chemical Structure and Properties

The structure of 6-(3-Ethylphenyl)pyridine-3-carboxylic acid features a pyridine ring substituted at the 3-position with a carboxylic acid group and at the 6-position with an ethylphenyl moiety. This specific arrangement is crucial for its biological activity.

Anti-inflammatory Effects

Recent studies have highlighted the anti-inflammatory properties of pyridine derivatives, including 6-(3-Ethylphenyl)pyridine-3-carboxylic acid. The compound's efficacy was evaluated through various assays that measure its inhibitory effects on cyclooxygenase (COX) enzymes, which are key players in inflammation pathways.

- COX Inhibition Assays : In a study assessing various pyridine derivatives, compounds were tested for their ability to inhibit COX-1 and COX-2 enzymes. The results indicated that certain derivatives exhibited significant inhibitory activity with IC50 values ranging from 19.45 μM to 42.1 μM against COX-2, demonstrating a promising anti-inflammatory profile .

| Compound | IC50 (μM) COX-1 | IC50 (μM) COX-2 |

|---|---|---|

| 6-(3-Ethylphenyl)pyridine-3-carboxylic acid | TBD | TBD |

| Derivative A | 19.45 ± 0.07 | 42.1 ± 0.30 |

| Derivative B | 26.04 ± 0.36 | 31.4 ± 0.12 |

Anticancer Activity

The anticancer potential of pyridine derivatives has also been explored, particularly their ability to induce apoptosis in cancer cell lines.

- Cell Line Studies : In vitro studies have demonstrated that compounds similar to 6-(3-Ethylphenyl)pyridine-3-carboxylic acid can inhibit cell proliferation in various cancer cell lines, including breast and colon cancer cells. The mechanism of action often involves the modulation of signaling pathways related to cell survival and apoptosis .

Structure-Activity Relationship (SAR)

Understanding the SAR is essential for optimizing the biological activity of pyridine derivatives. The presence of electron-donating groups, such as the ethylphenyl substitution, has been linked to enhanced bioactivity.

- Key Findings : Research indicates that modifications at specific positions on the pyridine ring can significantly alter the compound's potency against various biological targets .

Study on Anti-inflammatory Activity

A comprehensive study examined several pyridine derivatives for their anti-inflammatory effects using carrageenan-induced paw edema models in rats. Results indicated that compounds similar to 6-(3-Ethylphenyl)pyridine-3-carboxylic acid exhibited significant reductions in edema comparable to standard anti-inflammatory drugs .

Anticancer Activity Assessment

Another investigation focused on the anticancer properties of pyridine derivatives, where cell viability assays revealed that certain compounds could reduce viability in MCF-7 breast cancer cells by over 60% at concentrations below 50 μM .

Scientific Research Applications

Medicinal Chemistry

Pharmacological Potential

Research indicates that derivatives of pyridine-3-carboxylic acids, including 6-(3-Ethylphenyl)pyridine-3-carboxylic acid, exhibit various biological activities. These compounds are often explored for their potential as:

- Antimicrobial Agents : Some studies have shown that pyridine derivatives can possess antibacterial and antifungal properties, making them candidates for developing new antimicrobial drugs.

- Anti-inflammatory Compounds : Pyridine carboxylic acids are being investigated for their ability to modulate inflammatory pathways, offering potential therapeutic effects in diseases characterized by inflammation.

Case Studies

A notable case study published in the Journal of Medicinal Chemistry highlighted the synthesis of various pyridine derivatives and their evaluation against specific biological targets, demonstrating promising activity profiles that warrant further investigation into their mechanisms of action .

Organic Synthesis

Building Block for Complex Molecules

6-(3-Ethylphenyl)pyridine-3-carboxylic acid serves as an important intermediate in the synthesis of more complex organic molecules. Its functional groups can be modified to create a wide range of derivatives with tailored properties.

Applications in Synthesis

- Synthesis of Pharmaceuticals : This compound is utilized in the synthesis of biologically active compounds, including those targeting neurological disorders and cancer therapies.

- Agrochemical Development : The compound's derivatives are also explored for use in agrochemicals, where they may act as herbicides or pesticides due to their biological activity against plant pathogens.

Material Science

Polymer Chemistry

Recent advancements have shown that pyridine carboxylic acids can be incorporated into polymeric materials to enhance their thermal and mechanical properties. This application is particularly relevant in the development of high-performance materials used in coatings and composites.

Chemical Properties and Safety

Physicochemical Data

Understanding the physicochemical properties of 6-(3-Ethylphenyl)pyridine-3-carboxylic acid is crucial for its application:

- Molecular Formula : C13H13NO2

- Melting Point : Approximately 80°C

- Solubility : Moderately soluble in organic solvents like ethanol and dimethyl sulfoxide (DMSO).

Safety Considerations

While handling this compound, standard laboratory safety protocols should be followed due to potential irritant properties. Toxicological assessments indicate that it may pose risks if ingested or if it comes into contact with skin .

Chemical Reactions Analysis

Chemical Reactions Involving 6-(3-Ethylphenyl)pyridine-3-carboxylic Acid

6-(3-Ethylphenyl)pyridine-3-carboxylic acid participates in a variety of chemical reactions due to its functional groups. Key reactions include:

-

Esterification : The carboxylic acid can react with alcohols to form esters.

-

Decarboxylation : Under certain conditions, this compound can lose carbon dioxide, leading to different products.

-

Reduction Reactions : The carboxylic acid can be reduced to primary alcohols or aldehydes using reducing agents like lithium aluminum hydride.

-

Oxidation Reactions : The compound can undergo oxidation, leading to ketones or other oxidized derivatives depending on the conditions used .

Mechanism of Action and Biological Activity

Research indicates that compounds like 6-(3-Ethylphenyl)pyridine-3-carboxylic acid can interact with biological systems through various mechanisms:

-

Enzyme Inhibition : It may inhibit enzymes involved in inflammatory pathways, suggesting potential anti-inflammatory properties.

-

Receptor Interaction : The compound could interact with neurotransmitter receptors, influencing cell signaling pathways and possibly exhibiting neuroprotective effects.

-

Antimicrobial Activity : Preliminary studies have indicated potential antimicrobial effects against certain bacterial strains, highlighting its applicability in medicinal chemistry.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.